
rac Pterosin B
Vue d'ensemble
Description
rac Pterosin B (C₁₄H₁₈O₂) is a racemic mixture of the naturally occurring indanone sesquiterpene found in bracken ferns (Pteridium aquilinum) and related species. It is derived from the hydrolysis of ptaquiloside, a carcinogenic norsesquiterpene glucoside, under alkaline conditions . Structurally, this compound features a 6-(2-hydroxyethyl)-2,5,7-trimethyl-1-indanone backbone, enabling interactions with cellular targets such as kinases and receptors . Its pharmacological profile includes inhibition of salt-inducible kinase 3 (SIK3), attenuation of angiotensin II (Ang II)-induced cardiomyocyte hypertrophy, and prevention of chondrocyte hypertrophy in osteoarthritis models .
Méthodes De Préparation
Extraction from Natural Sources
rac Pterosin B is naturally derived from Pteridium aquilinum through acid hydrolysis of ptaquiloside (PTA), a glucoside found in bracken fern . The extraction process involves:
-
Plant Material Preparation : Fresh or dried bracken fern is homogenized in aqueous acidic conditions (pH 3–4) to hydrolyze PTA into this compound .
-
Solvent Extraction : The hydrolyzed mixture is extracted with ethyl acetate or dichloromethane, followed by chromatographic purification (e.g., silica gel column chromatography).
Limitations : Low yield (typically <1% w/w) and contamination with structurally similar pterosins necessitate extensive purification .
Grignard Reaction-Based Synthesis
The Grignard reaction is a cornerstone in constructing the sesquiterpene backbone of this compound. A representative protocol involves:
Key Steps :
-
Formation of Grignard Reagent :
-
2,6-Dimethylbromobenzene is reacted with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.
-
-
Nucleophilic Addition :
-
The Grignard reagent reacts with ethylene oxide to yield 2-(2,6-dimethylphenyl)ethanol.
-
-
Cyclization :
-
The alcohol intermediate undergoes cyclization using methacrylic anhydride and polyphosphoric acid (PPA) to form the indanone core.
-
Optimization :
-
Use of ethylene oxide-d₄ in deuterated syntheses achieves 96% yield in the Grignard step .
-
PPA enhances cyclization efficiency, achieving >80% overall yield in three steps .
Table 1: Grignard Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Grignard Formation | Mg, THF, 2,6-dimethylbromobenzene | 96 | |
Nucleophilic Addition | Ethylene oxide, −20°C, 2 h | 92 | |
Cyclization | Methacrylic anhydride, PPA, 48 h | 89 |
Friedel-Crafts Acylation-Cycloalkylation Approach
This method, initially developed for pterosin F, has been adapted for this compound :
-
Tandem Reaction :
-
2,6-Dimethylphenethyl chloride reacts with ethyl methacrylate under Friedel-Crafts conditions (AlCl₃ or FeCl₃).
-
-
Cycloalkylation :
-
Intramolecular cyclization forms the indanone structure.
-
Advantages :
Acid-Catalyzed Cyclization Methods
Polyphosphoric acid (PPA) is critical for facilitating cyclization of linear precursors into this compound :
-
Substrate Preparation :
-
2-(2,6-Dimethylphenyl)ethanol is brominated using HBr/acetic acid to form 2-(2-bromoethyl)-1,3-dimethylbenzene.
-
-
PPA-Mediated Cyclization :
-
The brominated intermediate reacts with methacrylic anhydride in PPA at room temperature for 48 hours.
-
Yield : 91% for bromopterosin analogues; 78% for this compound after demethylation .
Total Synthesis via Multi-Step Organic Reactions
A streamlined three-step synthesis has been reported for deuterated this compound, adaptable to the non-deuterated form :
Stepwise Protocol :
-
Grignard Reaction : As detailed above.
-
Bromination : HBr/acetic acid converts the alcohol to a bromide (92% yield).
-
Cyclization : PPA-mediated reaction with methacrylic anhydride (89% yield).
Table 2: Comparative Analysis of Synthetic Methods
Method | Steps | Overall Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Natural Extraction | 2 | <1 | Eco-friendly | Low yield, laborious |
Grignard Reaction | 3 | 80 | High yield, scalable | Requires anhydrous conditions |
Friedel-Crafts | 2 | 65 | Single-pot reaction | Moderate yield |
Acid-Catalyzed Cyclization | 3 | 78 | Versatile for derivatives | Long reaction time |
Challenges and Optimizations
Analyse Des Réactions Chimiques
Hydrolysis of Ptaquiloside to Pterosin B
Pterosin B is primarily formed through the acid-catalyzed hydrolysis of ptaquiloside, a carcinogenic glucoside. This reaction involves:
-
Acidic conditions (pH < 7): Rapid aromatization of ptaquiloside’s unstable dienone intermediate yields Pterosin B as the major product .
-
Alkaline conditions (pH > 7): Produces ptaquilosin and a transient dienone instead .
Reaction Pathway:
Degradation in Environmental Matrices
Pterosin B undergoes rapid microbial degradation in soil, with kinetics dependent on soil type and microbial activity :
Soil Type | Half-Life (Fast Phase) | Half-Life (Slow Phase) | Contribution of Fast Phase (%) |
---|---|---|---|
Loamy Sand | 0.7–3.5 hours | 28 hours | 11–59 |
Sandy Loam | 2–5 days | 10 days | <20 |
Key findings :
-
Sterile conditions : No degradation observed, confirming microbial dependence .
-
Sorption : Irreversible binding to soil organic matter occurs within 3 hours .
Catalytic Derivatization
While not directly studied for Pterosin B, recent advances in catalysis (e.g., MIT’s electric field-enhanced methods ) suggest potential for optimizing reactions like:
-
Demethylation : Critical for modifying Pterosin B’s methyl groups .
-
Condensation : Improved yields via acid catalysts (e.g., polyphosphoric acid) .
Stability Under pH Variations
Condition | Stability | Major Products |
---|---|---|
Neutral (pH 7) | High | Pterosin B |
Acidic (pH < 5) | Moderate (hydrolysis) | Degradation products |
Alkaline (pH > 9) | Low | Ptaquilosin, dienone |
Applications De Recherche Scientifique
Neurological Disorders
Rac Pterosin B has shown promise in treating neurodegenerative diseases, particularly Alzheimer's disease. Its efficacy is primarily attributed to its ability to inhibit key enzymes involved in amyloid processing:
- Inhibition of BACE1 : this compound inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1) with an IC₅₀ of 29.6 µM, which is crucial for reducing amyloid-beta peptide levels associated with Alzheimer's pathology .
- Cholinesterase Inhibition : It also inhibits acetylcholinesterase (AChE) with an IC₅₀ of 16.2 µM, enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients .
The compound's ability to cross the blood-brain barrier (BBB) is significant for its therapeutic potential, with a permeability measured at using PAMPA-BBB assays .
Cardiovascular Health
Recent studies have highlighted this compound's protective effects against cardiac hypertrophy induced by angiotensin II (Ang II):
- Reduction of Reactive Oxygen Species (ROS) : this compound significantly reduces excessive ROS production in cardiomyocytes exposed to Ang II, a critical mediator in cardiac hypertrophy .
- Inhibition of Hypertrophic Signaling : The compound inhibits key signaling pathways (PKC-ERK-NF-κB), thus attenuating the expression of hypertrophy-related genes such as ANP and BNP .
This suggests that this compound could be developed as a therapeutic agent for managing heart diseases related to hypertrophy.
Comparative Analysis with Related Compounds
This compound can be compared with other compounds derived from Pteridium aquilinum based on their structural similarities and biological activities:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Pterosin A | Similar backbone | Anti-inflammatory, anti-diabetic | More potent against inflammation |
Ptaquiloside | Precursor structure | Toxicity concerns | Carcinogenic properties |
Bromopterosin | Halogenated variant | Antimicrobial properties | Enhanced biological activity due to bromine |
D4-Pterosin B | Deuterated variant | Neuroprotective | Improved tracking in biological systems |
This compound stands out due to its favorable safety profile compared to ptaquiloside and its strong inhibitory effects on critical enzymes involved in neurodegeneration .
Case Studies
Several case studies have explored the applications of this compound:
- Alzheimer's Disease Models : In vitro studies using neuroblastoma cells demonstrated that treatment with this compound significantly decreased the secretion of amyloid-beta peptides when cells were stimulated with human β-amyloid precursor protein .
- Cardiac Hypertrophy Models : Research involving Ang II-treated cardiomyocytes showed that this compound effectively reduced markers associated with hypertrophy and ROS production, indicating its potential for cardiac protection .
Mécanisme D'action
The mechanism of action of ®-Pterosin B involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
Pterosin derivatives share a core indanone structure but differ in substituents and stereochemistry, leading to varied bioactivities. Key analogues include:
Mechanistic Differences
- SIK3 Inhibition: rac Pterosin B and its (2R)-enantiomer specifically inhibit SIK3 (IC₅₀ ~50 μM), suppressing downstream pathways like HDAC4/CRTC1 phosphorylation in chondrocytes and hepatocytes.
- Cardioprotection : this compound (50 μM) reduces Ang II-induced NF-κB phosphorylation and ROS production in cardiomyocytes by 40–50%, while Pterosin C and D lack comparable efficacy .
- BBB Permeability : (2R)-Pterosin B exhibits superior blood-brain barrier penetration (Papp > 5 × 10⁻⁶ cm/s) due to its low molecular weight (218 Da) and absence of polar groups, unlike hydroxylated analogues (e.g., Pterosin C) .
Pharmacokinetic and Toxicological Profiles
- Metabolism: this compound is stable under physiological pH but degrades in alkaline conditions to non-toxic pterosins .
- Synthesis : Stereoselective synthesis of (2R)-Pterosin B via Suzuki-Miyaura coupling achieves >80% yield, enabling scalable production .
Key Research Findings
- Antihypertrophic Effects : In H9c2 cardiomyocytes, this compound (50 μM) reduces ANP, BNP, and NFATc1 expression by 50–60% via PKC-ERK-NF-κB pathway inhibition .
- Osteoarthritis Prevention: this compound (10 μM) decreases COL10 and MEF2C expression in chondrocytes, mimicking SIK3 knockout effects .
- Neuroprotection : (2R)-Pterosin B inhibits BACE1 and cholinesterases (IC₅₀ = 2.75 μM), making it a multi-target lead for Alzheimer’s disease .
Activité Biologique
Rac Pterosin B, a compound derived from Pteridium aquilinum, has garnered attention for its diverse biological activities, particularly in the fields of cardioprotection, anti-inflammatory effects, and potential therapeutic applications in neurodegenerative diseases. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
1. Cardioprotective Effects
Recent studies have demonstrated that this compound exhibits significant cardioprotective properties, particularly against angiotensin II (Ang II)-induced cardiomyocyte hypertrophy.
- Mechanism of Action : Pterosin B was shown to inhibit the activation and expression of major receptors involved in hypertrophy, such as Ang II type 1 receptor (AT1R) and receptor for advanced glycation end products (RAGE). It does this by modulating the PKC-ERK-NF-κB signaling pathway and reducing intracellular reactive oxygen species (ROS) levels .
- Research Findings : In vitro experiments indicated that treatment with Pterosin B significantly decreased the expression levels of NOX2 and NOX4, which are critical for ROS production in cardiomyocytes. The reduction in ROS levels correlated with a decrease in hypertrophic signaling pathways, suggesting a protective role against cardiac remodeling .
Parameter | Control | Ang II Treatment | Pterosin B Treatment |
---|---|---|---|
AT1R Expression | Baseline | ↑ 1.5-fold | ↓ |
RAGE Expression | Baseline | ↑ 1.5-fold | ↓ |
NOX2 Expression | Baseline | ↑ 35% | ↓ |
NOX4 Expression | Baseline | ↑ 30% | ↓ |
Cytosolic ROS Levels | Baseline | ↑ 15% | Similar to Control |
2. Anti-Osteoarthritis Activity
Pterosin B has also been identified as a potential therapeutic agent for osteoarthritis.
- Research Findings : A study involving chondrocyte-specific salt-inducible kinase 3 (Sik3) knockout mice revealed that intra-articular injection of Pterosin B inhibited chondrocyte hypertrophy and protected cartilage integrity. This suggests that Pterosin B may regulate cartilage homeostasis and serve as a therapeutic candidate for osteoarthritis management .
3. Neuroprotective Potential
The compound has shown promise in neuroprotection, particularly concerning Alzheimer’s disease.
- Inhibition of Enzymes : Research has indicated that this compound inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are implicated in Alzheimer's pathology. The IC50 values for these enzymes were found to be 29.6 µM for BACE1 and 16.2 µM for acetylcholinesterase (AChE) .
- Blood-Brain Barrier Permeability : Notably, this compound demonstrated effective blood-brain barrier permeability, which is crucial for its potential use as a therapeutic agent in neurodegenerative diseases .
4. Summary of Biological Activities
The following table summarizes the key biological activities and mechanisms of this compound:
Biological Activity | Mechanism of Action | Potential Applications |
---|---|---|
Cardioprotection | Inhibition of AT1R/RAGE signaling; reduction of ROS | Treatment of cardiac hypertrophy |
Anti-inflammatory | Modulation of cytokine release; inhibition of NF-κB pathway | Treatment of inflammatory diseases |
Osteoarthritis prevention | Inhibition of chondrocyte hypertrophy; regulation of Sik3 pathway | Osteoarthritis treatment |
Neuroprotection | Inhibition of BACE1/AChE; effective BBB permeability | Alzheimer's disease therapy |
5. Case Studies
Several case studies have illustrated the efficacy of this compound in various biological contexts:
- Cardiomyocyte Study : A study found that treatment with Pterosin B reduced hypertrophic responses in cardiomyocytes exposed to Ang II, indicating its potential as a preventive agent against heart failure .
- Osteoarthritis Model : Mice treated with Pterosin B showed significant preservation of cartilage structure compared to controls, underscoring its protective effects against osteoarthritis progression .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting rac-Pterosin B in environmental samples?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying rac-Pterosin B in soil or water matrices. Critical steps include:
- Extraction : Use 80% methanol-water solutions for soil samples, followed by centrifugation and filtration (0.2 μm regenerated cellulose membranes) to remove particulates .
- Validation : Recovery tests (e.g., 100±3% recovery in spiked soil samples) ensure method accuracy .
- Data interpretation : Compare retention times and mass spectra against pure standards to confirm identity.
Q. How does soil composition influence rac-Pterosin B degradation kinetics?
Degradation rates vary with soil texture and microbial activity. For example:
- Loamy sand : Half-life of 4 hours due to higher microbial activity.
- Sandy loam : Half-life of 28 hours, attributed to slower microbial adaptation . Experimental design should include sterile (autoclaved) controls to distinguish biotic vs. abiotic degradation pathways .
Advanced Research Questions
Q. How should experimental designs account for biphasic degradation kinetics of rac-Pterosin B?
Rac-Pterosin B degradation follows a sum of two first-order reactions:
- Fast phase : Half-life 0.7–3.5 hours (11–59% degradation contribution).
- Slow phase : 20–100x slower than the fast phase .
To model this, use nonlinear regression tools (e.g., MATLAB or R packages like
nls
) and report both phases separately. Include timepoints at high temporal resolution (e.g., hourly sampling for the first 10 hours) to capture initial rapid degradation .
Q. What methodologies resolve contradictions in rac-Pterosin B’s stability across soil types?
Contradictions arise from differing microbial communities and soil organic matter. Mitigation strategies include:
- Microbial profiling : Use 16S rRNA sequencing to correlate degradation rates with bacterial taxa.
- Soil pre-treatment : Compare autoclaved vs. non-sterile soils to isolate microbial contributions .
- Statistical analysis : Apply ANOVA to assess variability between bracken-covered vs. reference soils .
Q. How can researchers validate rac-Pterosin B as a biomarker for historical ptaquiloside contamination?
Key steps involve:
- Co-occurrence studies : Analyze paired samples for ptaquiloside and rac-Pterosin B in bracken fern ecosystems.
- Stability assays : Demonstrate rac-Pterosin B’s persistence under varying pH and temperature conditions.
- Data integration : Use geospatial mapping tools to correlate rac-Pterosin B levels with historical bracken distribution .
Q. Methodological Best Practices
Q. What statistical approaches are optimal for analyzing rac-Pterosin B degradation data?
- Kinetic modeling : Fit data to first-order or biphasic models using Akaike Information Criterion (AIC) for model selection .
- Error reporting : Include confidence intervals for half-life estimates (e.g., 95% CI for loamy sand: 3.8–4.2 hours) .
- Reproducibility : Share raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers address variability in rac-Pterosin B recovery rates across laboratories?
- Inter-lab calibration : Use certified reference materials (CRMs) and participate in round-robin trials.
- Standardized protocols : Document extraction and centrifugation parameters (e.g., 1500 g for 10 minutes) .
- Metadata reporting : Detail soil moisture, temperature, and storage conditions in supplementary materials .
Q. Data Management and Ethics
Q. What guidelines ensure ethical use of environmental data in rac-Pterosin B studies?
- Data anonymization : Remove geolocation tags from datasets if human populations are near bracken habitats .
- Informed consent : Required for fieldwork involving indigenous lands or protected areas .
- Compliance : Adhere to OECD Test No. 301 for biodegradability studies and report deviations transparently .
Propriétés
IUPAC Name |
6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNCSXMTBXDZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Pterosin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34175-96-7 | |
Record name | (R)-Pterosin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
109 - 110 °C | |
Record name | (R)-Pterosin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.